![molecular formula C14H15N3O3S3 B2450946 3,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)isoxazole-4-sulfonamide CAS No. 1421531-48-7](/img/structure/B2450946.png)
3,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)isoxazole-4-sulfonamide
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Overview
Description
The compound “3,5-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)isoxazole-4-sulfonamide” is a complex organic molecule that contains several functional groups including a thiophene ring, a thiazole ring, an isoxazole ring, and a sulfonamide group . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, thiophene derivatives are typically synthesized through condensation reactions such as the Gewald reaction . The synthesis of thiazole derivatives often involves the reaction of alpha-haloketones or alpha-haloaldehydes with thioamides or thioureas .Scientific Research Applications
Molecular Structure and Tautomeric Behavior
Sulfonamide derivatives, similar in structure to the specified compound, have been explored for their molecular conformations and tautomeric behavior, which are crucial for understanding their pharmaceutical and biological activities. The study of these properties is essential for drug design, as they impact a molecule's interaction with biological targets (Erturk et al., 2016).
Synthesis and Pharmacokinetic Optimization
Sulfonamide-based molecules have been the focus of research aiming to optimize their structural characteristics for better pharmacokinetic properties. Such optimizations include modifications to improve metabolic stability, enhance binding affinity to specific receptors, and reduce clearance rates, making them more effective as pharmacological agents (Humphreys et al., 2003).
Novel Synthetic Approaches
Research into the synthesis of novel sulfonamide derivatives, including those structurally related to the specified compound, highlights the chemical flexibility and potential for creating diverse therapeutic agents. These synthetic pathways allow for the development of compounds with varied biological activities, expanding the scope of sulfonamide applications in medicine (Filimonov et al., 2006).
Antimicrobial and Antibacterial Activity
Several sulfonamide derivatives exhibit significant antibacterial and antimicrobial properties, making them candidates for treating infections. Research into these compounds' bioactivities underscores their potential in addressing resistant strains of bacteria, contributing to the ongoing search for new antibiotics (Gadad et al., 2000).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives are studied for their ability to inhibit various enzymes, such as carbonic anhydrases, which play critical roles in physiological processes. Inhibiting these enzymes can lead to therapeutic effects in conditions like glaucoma, epilepsy, and certain types of cancer, demonstrating the medical significance of sulfonamide research (Mishra et al., 2016).
Future Directions
properties
IUPAC Name |
3,5-dimethyl-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S3/c1-8-12(22-14(16-8)11-5-4-6-21-11)7-15-23(18,19)13-9(2)17-20-10(13)3/h4-6,15H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIKZJBAJABBPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNS(=O)(=O)C3=C(ON=C3C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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